

An In-depth Technical Guide to the Solubility of Fluorescent Brightener 85

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluorescent Brightener 85

Cat. No.: B15552097

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Fluorescent Brightener 85**, a compound widely utilized in various industrial and research applications. Due to the interchangeable use of several names and CAS numbers for closely related substances, this guide will focus on the most commonly referenced compound in technical literature, Disodium 4,4'-bis(2-sulfonatostyryl)biphenyl, also known as Tinopal CBS-X, under CAS number 27344-41-8.

Introduction

Fluorescent Brightener 85 (Tinopal CBS-X) is a stilbene-based optical brightening agent designed to absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This fluorescence results in a whitening and brightening effect on the materials to which it is applied. Its utility spans across industries, including textiles, detergents, paper, and plastics. In a laboratory setting, understanding its solubility in various solvents is crucial for the preparation of stock solutions, formulation development, and experimental design.

Solubility Data

The solubility of **Fluorescent Brightener 85** (Tinopal CBS-X) is highly dependent on the solvent and temperature. While it is known for its good water solubility, quantitative data in common organic laboratory solvents is not extensively available in public literature. The following table summarizes the available quantitative and qualitative solubility data.

Table 1: Solubility of **Fluorescent Brightener 85** (Tinopal CBS-X, CAS: 27344-41-8)

Solvent	Chemical Formula	Solubility	Temperature (°C)	Notes
Water	H ₂ O	25 g/L[1]	25	Also reported as 17.6 g/L at 20°C[2][3][4][5].
Water	H ₂ O	100 g/L[2]	70	Solubility increases significantly with temperature.
Water	H ₂ O	300 g/L[2]	95	Demonstrates high solubility at elevated temperatures.
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Sparingly Soluble[2][5][6]	Not Specified	Precise quantitative data is not readily available.
Methanol	CH ₃ OH	Slightly Soluble[2][5][6]	Not Specified	Precise quantitative data is not readily available.
Ethanol	C ₂ H ₅ OH	Data Not Available	-	-
Acetone	C ₃ H ₆ O	Data Not Available	-	-
Isopropanol	C ₃ H ₈ O	Data Not Available	-	-
Tetrahydrofuran (THF)	C ₄ H ₈ O	Data Not Available	-	-
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Data Not Available	-	-

Note: The lack of quantitative data for many common organic solvents highlights a knowledge gap. The experimental protocols outlined in the subsequent section can be employed to determine these values empirically.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The following protocols are based on established international guidelines and can be adapted for determining the solubility of **Fluorescent Brightener 85** in various solvents.

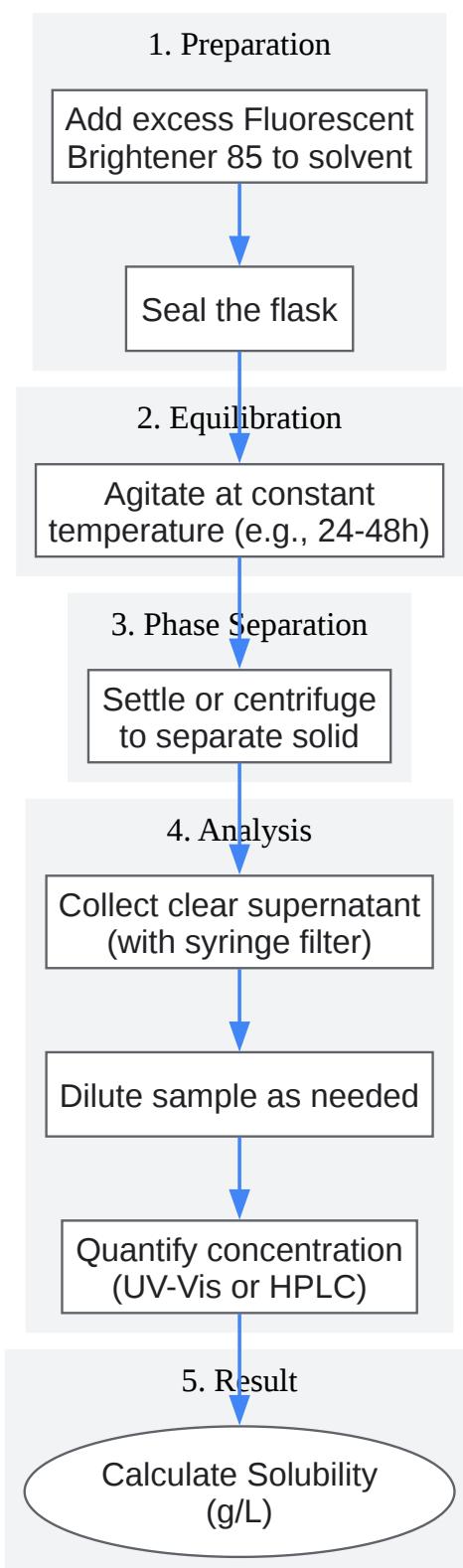
The solubility of a compound in a specific solvent is determined by preparing a saturated solution at a given temperature, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in the supernatant.

- **Fluorescent Brightener 85** (Tinopal CBS-X) of high purity
- Selected laboratory solvents (e.g., water, ethanol, acetone, DMSO) of analytical grade
- Thermostatically controlled shaker or incubator
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE or nylon)
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

The Flask Method is suitable for substances with a solubility of 10 mg/L or higher.

- Preparation of Supersaturated Solution: Add an excess amount of **Fluorescent Brightener 85** to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.
- Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach

equilibrium. A preliminary test may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).


- Phase Separation: After equilibration, allow the solution to stand at the constant temperature to let the undissolved solid settle. Alternatively, centrifuge the solution at the same temperature to facilitate separation.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, it is advisable to use a syringe filter.
- Dilution (if necessary): Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of **Fluorescent Brightener 85** in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the λ_{max} , around 348-350 nm) or HPLC.
- Calculation: Calculate the solubility using the following formula:

$$\text{Solubility (g/L)} = (\text{Concentration of diluted sample (g/L)}) \times (\text{Dilution factor})$$

A crucial step is the validation of the analytical method used for quantification. This typically involves establishing a calibration curve with a series of standard solutions of known concentrations to demonstrate linearity and accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the flask method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **Fluorescent Brightener 85**.

Conclusion

This technical guide provides the available solubility data for **Fluorescent Brightener 85** (Tinopal CBS-X) and a detailed experimental protocol for its determination. While the compound exhibits significant solubility in water, particularly at higher temperatures, there is a notable lack of quantitative data for its solubility in common organic solvents. The provided experimental workflow offers a robust methodology for researchers to determine these values, thereby facilitating more precise and effective use of this compound in various scientific and developmental applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. deohs.washington.edu [deohs.washington.edu]
- 2. Cas 27344-41-8,Disodium 4,4'-bis(2-sulfostyryl)biphenyl | lookchem [lookchem.com]
- 3. env.go.jp [env.go.jp]
- 4. Disodium 4,4'-bis(2-sulfostyryl)biphenyl | 27344-41-8 [chemicalbook.com]
- 5. Disodium 4,4'-bis(2-sulfostyryl)biphenyl Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. Disodium 4,4'-bis(2-sulfostyryl)biphenyl CAS#: 27344-41-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Fluorescent Brightener 85]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552097#solubility-of-fluorescent-brightener-85-in-different-laboratory-solvents\]](https://www.benchchem.com/product/b15552097#solubility-of-fluorescent-brightener-85-in-different-laboratory-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com